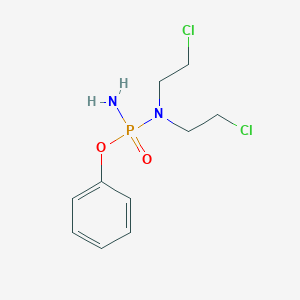

N,N-Bis(2-chloroethyl)-phosphorodiamidicAcidPhenylEster

Vue d'ensemble

Description

N,N-Bis(2-chloroethyl)-phosphorodiamidicAcidPhenylEster is an organic compound with the molecular formula C10H15Cl2N2O2P.

Méthodes De Préparation

The synthesis of N,N-Bis(2-chloroethyl)-phosphorodiamidicAcidPhenylEster typically involves the reaction of chloroethanol with chloroacetic acid, followed by a nucleophilic substitution reaction to introduce the phosphoryl group . The reaction conditions require careful control of temperature and pH to ensure the desired product is obtained. Industrial production methods may involve similar synthetic routes but on a larger scale, with additional purification steps to achieve high purity .

Analyse Des Réactions Chimiques

N,N-Bis(2-chloroethyl)-phosphorodiamidicAcidPhenylEster undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

Reduction: Reduction reactions can convert it into different amines or related compounds.

Substitution: It can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or thiols. The major products formed depend on the specific reaction conditions and reagents used.

Applications De Recherche Scientifique

Applications in Organic Chemistry

- Synthesis of Phosphoramidate Derivatives : The compound is utilized as a key reagent in synthesizing phosphoramidate-based compounds. These derivatives are crucial for developing new pharmaceuticals and agrochemicals due to their biological activity and potential therapeutic effects .

- Reactivity Studies : Research has focused on the reactivity and stability of phosphoramidates derived from N,N-Bis(2-chloroethyl)-phosphorodiamidic Acid Phenyl Ester. Understanding these properties is essential for advancing organophosphorus chemistry and designing more effective compounds .

Medicinal Applications

- Anticancer Activity : Compounds related to N,N-Bis(2-chloroethyl)-phosphorodiamidic Acid have been studied for their anticancer properties. For instance, derivatives like N,N'-Bis(2-chloroethyl)-N-nitrosourea (BCNU) are known for inducing apoptosis in cancer cells through DNA alkylation mechanisms, making them valuable in chemotherapy protocols .

- Immunosuppressive Properties : Some derivatives exhibit immunosuppressive effects, which can be beneficial in transplant medicine and autoimmune disease treatment. The mechanism often involves modulation of cellular pathways associated with immune responses .

Applications in Materials Science

- Polymer Chemistry : The bifunctional nature of N,N-Bis(2-chloroethyl)-phosphorodiamidic Acid Phenyl Ester allows it to be used as a cross-linking agent in polymer synthesis. This application can enhance the mechanical properties and thermal stability of polymeric materials .

- Catalysis : The compound has potential applications as a catalyst or catalyst precursor in various chemical reactions, including those involving organophosphorus compounds. Its ability to facilitate reactions under mild conditions makes it an attractive option for green chemistry initiatives .

Case Study 1: Synthesis of Phosphoramidates

A study demonstrated the successful synthesis of novel phosphoramidate derivatives using N,N-Bis(2-chloroethyl)-phosphorodiamidic Acid Phenyl Ester as a precursor. The resulting compounds showed promising biological activity against specific cancer cell lines, highlighting their potential use in targeted therapies.

Case Study 2: Polymer Modification

Research involving the incorporation of N,N-Bis(2-chloroethyl)-phosphorodiamidic Acid into polymer matrices indicated significant improvements in tensile strength and thermal degradation temperatures compared to control samples. This finding suggests its utility in developing advanced materials for aerospace and automotive applications.

Summary Table of Applications

| Application Area | Specific Uses | Notable Findings |

|---|---|---|

| Organic Chemistry | Synthesis of phosphoramidate derivatives | Key reagent for biologically active compounds |

| Medicinal Chemistry | Anticancer and immunosuppressive agents | Effective against cancer cell lines |

| Materials Science | Cross-linking agent in polymers | Enhanced mechanical properties |

| Catalysis | Catalyst precursor for organophosphorus reactions | Facilitates reactions under mild conditions |

Mécanisme D'action

The mechanism of action of N,N-Bis(2-chloroethyl)-phosphorodiamidicAcidPhenylEster involves its interaction with molecular targets such as DNA and proteins. It can form cross-linked DNA adducts, inhibiting DNA strand separation during replication, which leads to cytotoxic effects . This mechanism is particularly relevant in its potential use as an anticancer agent, where it induces DNA damage and apoptosis in cancer cells .

Comparaison Avec Des Composés Similaires

N,N-Bis(2-chloroethyl)-phosphorodiamidicAcidPhenylEster is similar to other compounds like phosphoramide mustard and nitrogen mustards. it is unique due to its specific phosphoryl group, which imparts distinct chemical properties and reactivity . Similar compounds include:

Phosphoramide mustard: Known for its use in chemotherapy.

Nitrogen mustards: A class of compounds used in chemical warfare and cancer treatment.

These compounds share some chemical characteristics but differ in their specific applications and mechanisms of action.

Activité Biologique

N,N-Bis(2-chloroethyl)-phosphorodiamidic acid phenyl ester, commonly referred to as a nitrogen mustard derivative, has garnered attention due to its potential biological activities, particularly in the context of cancer therapy. This compound is structurally related to well-known cytotoxic agents and exhibits a range of biological effects that warrant detailed exploration.

Chemical Structure and Properties

The compound can be classified as a phosphoramide, characterized by the presence of two chloroethyl groups attached to a phosphorodiamidic backbone. Its molecular formula is , and it has a molecular weight of approximately 307.12 g/mol. The structural formula can be represented as follows:

The biological activity of N,N-Bis(2-chloroethyl)-phosphorodiamidic acid phenyl ester primarily involves its interaction with DNA. The chloroethyl groups are known to alkylate DNA, leading to cross-linking and subsequent inhibition of DNA replication and transcription. This mechanism is similar to that of other nitrogen mustards, which are utilized in chemotherapy.

Key Mechanisms:

- DNA Alkylation : The chloroethyl moieties react with nucleophilic sites on DNA, forming covalent bonds that disrupt normal cellular processes.

- Induction of Apoptosis : By damaging DNA, the compound triggers cellular stress responses that can lead to programmed cell death.

- Cell Cycle Arrest : The resultant DNA damage often causes cells to arrest in the G2/M phase, preventing mitosis.

Antitumor Activity

Numerous studies have investigated the antitumor properties of N,N-Bis(2-chloroethyl)-phosphorodiamidic acid phenyl ester. In vitro assays have demonstrated its efficacy against various cancer cell lines, including:

- HepG2 (Liver Cancer) : Exhibited IC50 values indicating potent antiproliferative effects.

- A549 (Lung Cancer) : Showed significant growth inhibition in cell viability assays.

Case Studies

- In Vivo Efficacy : A xenograft model demonstrated that treatment with N,N-Bis(2-chloroethyl)-phosphorodiamidic acid phenyl ester resulted in a tumor growth inhibition (TGI) of approximately 48.89%, comparable to established chemotherapeutics like SAHA (suberoylanilide hydroxamic acid) which showed a TGI of 48.13% .

- Combination Therapies : Research indicates that combining this compound with other anticancer agents such as taxol enhances overall therapeutic efficacy, suggesting a synergistic effect that could improve treatment outcomes .

Pharmacokinetics and Toxicology

The pharmacokinetic profile of N,N-Bis(2-chloroethyl)-phosphorodiamidic acid phenyl ester is still under investigation, but preliminary studies suggest:

- Absorption : Rapid absorption post-administration.

- Distribution : High distribution in tissues due to lipophilicity.

- Metabolism : Primarily hepatic metabolism with potential formation of active metabolites.

- Excretion : Renal excretion predominates.

Toxicological studies have indicated potential side effects typical of alkylating agents, including myelosuppression and gastrointestinal disturbances.

Propriétés

IUPAC Name |

N-[amino(phenoxy)phosphoryl]-2-chloro-N-(2-chloroethyl)ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15Cl2N2O2P/c11-6-8-14(9-7-12)17(13,15)16-10-4-2-1-3-5-10/h1-5H,6-9H2,(H2,13,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GYGHJWLSOOKTQZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OP(=O)(N)N(CCCl)CCCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15Cl2N2O2P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80290609 | |

| Record name | phenyl n,n-bis(2-chloroethyl)phosphorodiamidate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80290609 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

297.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18374-36-2 | |

| Record name | NSC69940 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=69940 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | phenyl n,n-bis(2-chloroethyl)phosphorodiamidate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80290609 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.